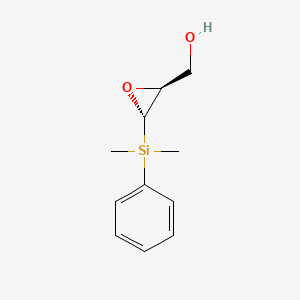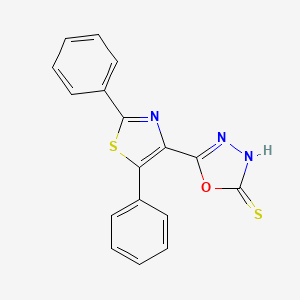
2-Hexene, 1,1,1-trifluoro-5,5-dimethyl-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexene, 1,1,1-trifluoro-5,5-dimethyl-2-(trifluoromethyl)- is a chemical compound known for its unique structure and properties. It is a 1,3-diketone, which means it contains two ketone groups separated by a single carbon atom. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its distinct chemical behavior.
Méthodes De Préparation
The synthesis of 2-Hexene, 1,1,1-trifluoro-5,5-dimethyl-2-(trifluoromethyl)- can be achieved through various methods. One common synthetic route involves the reaction of pinacolone with ethyl trifluoroacetate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Analyse Des Réactions Chimiques
2-Hexene, 1,1,1-trifluoro-5,5-dimethyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone groups into alcohols.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Hexene, 1,1,1-trifluoro-5,5-dimethyl-2-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used in the synthesis of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation
Biology: The compound forms complexes with various metal ions, which can be studied for their biological activity.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the context of its interactions with biological molecules.
Industry: It is used in the preparation of octahedral Werner-type cobalt (II) complexes and other industrially relevant compounds
Mécanisme D'action
The mechanism of action of 2-Hexene, 1,1,1-trifluoro-5,5-dimethyl-2-(trifluoromethyl)- involves its interaction with molecular targets through its ketone and trifluoromethyl groups. These interactions can lead to the formation of complexes with metal ions, which exhibit unique properties such as slow relaxation of magnetization under a zero direct-current field . The pathways involved in these interactions are still being studied to fully understand the compound’s effects.
Comparaison Avec Des Composés Similaires
2-Hexene, 1,1,1-trifluoro-5,5-dimethyl-2-(trifluoromethyl)- can be compared with other similar compounds, such as:
- 1,1,1-Trifluoro-2,4-pentanedione
- Hexafluoroacetylacetone
- 1,1,1-Trifluoro-5-methyl-2,4-hexanedione
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
These compounds share similar structural features but differ in their specific chemical properties and applications
Propriétés
Numéro CAS |
143238-28-2 |
|---|---|
Formule moléculaire |
C9H12F6 |
Poids moléculaire |
234.18 g/mol |
Nom IUPAC |
1,1,1-trifluoro-5,5-dimethyl-2-(trifluoromethyl)hex-2-ene |
InChI |
InChI=1S/C9H12F6/c1-7(2,3)5-4-6(8(10,11)12)9(13,14)15/h4H,5H2,1-3H3 |
Clé InChI |
XQDPSAPHGPNRTR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC=C(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone](/img/structure/B12560641.png)
![Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]-](/img/structure/B12560644.png)

methyl}benzoic acid](/img/structure/B12560650.png)




